Sodium sulfate

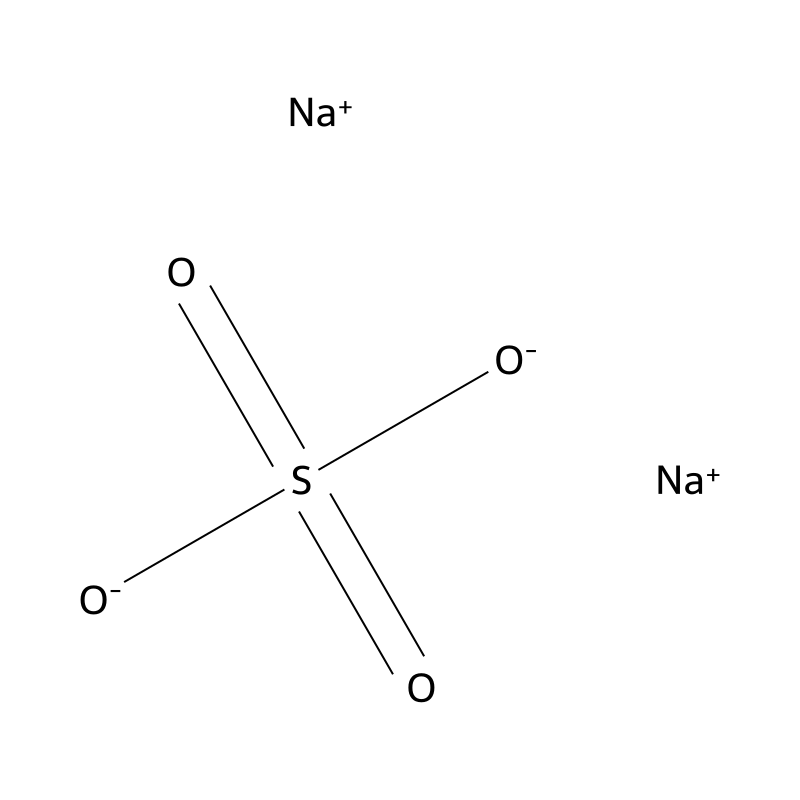

Na2O4S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Na2O4S

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 445.47 g/L at 20 °C and pH 5.23 (shake flask method)

Soluble in about 3.6 parts water; 1 in 2 parts water is maximum solubility at 33 °C; at 100 °C it requires 2.4 parts water

Soluble in glycerin; insoluble in alcohol

SOL IN HYDROGEN IODIDE

Solubility in water: very good

Synonyms

Canonical SMILES

Pharmaceutical and Medical Applications

Specific Scientific Field: Pharmaceutical and Medical Industry

Summary of the Application: Sodium sulfate is widely used in the pharmaceutical industry as an excipient, a substance added to formulations to enhance stability, improve drug delivery, or aid in manufacturing processes . It can act as a filler, diluent, or disintegrant in tablets, capsules, and powders, facilitating their formation and ensuring consistent dosage .

Methods of Application: Sodium sulfate is added to pharmaceutical formulations during the manufacturing process. It helps maintain the integrity and shelf life of certain drugs, especially those prone to degradation or chemical instability . Sodium sulfate is also employed as a dissolution medium in in vitro dissolution testing due to its ability to simulate gastrointestinal conditions accurately .

Results or Outcomes: By preventing unwanted reactions or changes, sodium sulfate ensures that medications retain their efficacy over time . In dissolution testing, it facilitates the evaluation of drug release profiles and helps ensure the desired therapeutic effect .

Diagnostic Imaging

Specific Scientific Field: Medical Diagnostics

Summary of the Application: Sodium sulfate is utilized in the preparation of certain diagnostic imaging agents, particularly for radiographic examinations .

Methods of Application: In medical procedures, sodium sulfate is used in the preparation of contrast agents that help improve visibility and enhance the diagnostic accuracy of medical imaging techniques like X-rays .

Results or Outcomes: The use of sodium sulfate in diagnostic imaging agents enhances the visibility and accuracy of medical imaging techniques, thereby aiding in more accurate diagnoses .

Solubilities Research

Specific Scientific Field: Chemical Engineering and Material Science

Summary of the Application: Sodium sulfate is used in research on the solubilities of inorganic salts under hydrothermal conditions .

Methods of Application: A set of fluidity equipment was designed and employed to measure the solubility data of sodium sulfate in water at 11–15 MPa and 553–613 K .

Results or Outcomes: The solubility of sodium sulfate first increases, then decreases slightly, and finally decreases sharply after passing through the phase transition point . The second-order polynomial model and the Cp model lead to relatively satisfactory fitting results for sodium sulfate .

Proteomics

Specific Scientific Field: Molecular Biology

Summary of the Application: Sodium dodecyl sulfate (SDS), a type of sodium sulfate, is widely used in electrophoresis and cell lysis for proteomics .

Methods of Application: SDS is used for the characterization of neuropathological protein fibrils and the solubilization of proteins .

Results or Outcomes: The use of SDS in proteomics allows for the efficient characterization and solubilization of proteins, thereby aiding in the understanding of protein structures and functions .

Textile Industry

Specific Scientific Field: Textile Engineering

Summary of the Application: Sodium sulfate is an essential chemical in the textile industry. It lowers the negative fiber charge and works as an electrolyte or dye additive for enhancing the color of fiber .

Methods of Application: Sodium sulfate is added to the dye bath in the textile industry to ensure even distribution of the dye and to prevent the dye from precipitating out of solution .

Results or Outcomes: The use of sodium sulfate in the textile industry enhances the color of fiber and helps to protect the washing machine from corrosion .

Plant Research

Specific Scientific Field: Botany and Plant Physiology

Summary of the Application: Sodium sulfate is used in research on the effects of Na2SO4 on plants, especially in comparison to NaCl .

Methods of Application: In some areas of the world, high levels of sodium sulfate (Na2SO4) are found in the soil together with sodium chloride (NaCl). Most studies on salinity are performed utilizing only nacl as a salinizing agent .

Results or Outcomes: Some studies showed that Na2SO4 seems to be more inhibitory than NaCl for the growth of species such as barley, wheat, sugar cane, beet, tomato, wild potato, and others . A better understanding of the tolerance mechanisms in this particular species will help to identify cultivars of crop species that are more tolerant to Na2SO4 .

All-Solid-State Sodium Batteries

Specific Scientific Field: Energy Storage and Battery Technology

Summary of the Application: Sodium sulfate is used in the development of all-solid-state sodium batteries, which are considered safer and less expensive than lithium-ion batteries .

Methods of Application: Researchers have developed a mass synthesis process for sodium-containing sulfides, which are key to the practical use of all-solid-state sodium batteries .

Results or Outcomes: The team created a solid sulfide electrolyte with the world’s highest reported sodium ion conductivity – about 10 times higher than required for practical use . This process is useful for the production of almost all sodium-containing sulfide materials, including solid electrolytes and electrode active materials .

Subzero-Temperature Aqueous Sodium-Ion Batteries

Summary of the Application: Sodium sulfate is used in the development of electrolyte additives for subzero-temperature aqueous sodium-ion batteries .

Methods of Application: Researchers are exploring the use of electrolyte additives to improve the performance of aqueous sodium-ion batteries at extremely low temperatures .

Results or Outcomes: This research aims to provide a comprehensive summary of the electrolyte additives for subzero-temperature aqueous sodium-ion batteries . The potential development paths of electrolyte additives to promote the advancement of electrochemical energy storage are also being explored .

Sodium sulfate is a chemical compound with the formula . It exists in several forms, primarily as an anhydrous white crystalline solid and as a decahydrate, known as Glauber's salt (). The compound is highly soluble in water, exhibiting a notable increase in solubility with temperature. Sodium sulfate is commonly produced as a by-product in various industrial processes, particularly during the production of hydrochloric acid and sodium carbonate .

- Reaction with Water:

When dissolved in water, sodium sulfate dissociates into its constituent ions:This reaction illustrates its high solubility and ionic nature . - Reaction with Sulfuric Acid:

Sodium sulfate reacts with sulfuric acid to produce sodium bisulfate:This reaction is reversible, allowing for the regeneration of reactants under certain conditionsSodium sulfate has various applications across different industries:

- Detergent Manufacturing: It serves as a filler and bulking agent in powdered detergents.

- Textile Industry: Used in dyeing processes to fix dyes onto fabrics.

- Glass Production: Acts as a flux to lower the melting point of silica.

- Chemical Industry: Utilized as a drying agent for organic solutions due to its hygroscopic properties.

- Pharmaceuticals: Employed in certain formulations for its laxative properties and as an electrolyte source

Sodium sulfate can be synthesized through several methods:

- Mannheim Process:

This method involves the reaction of sodium chloride with sulfuric acid:This process is a major industrial source of sodium sulfateResearch on sodium sulfate interactions primarily focuses on its role as an electrolyte and its effects on biological systems. Studies indicate that while it does not significantly interact with biological macromolecules, it can influence osmotic balance when present at high concentrations. Its interactions with other salts can affect solubility and crystallization processes, which are critical in both industrial applications and biological systems

Sodium sulfate shares similarities with several other compounds, notably sulfates of other alkali metals. Here are some comparisons:

Compound Formula Solubility in Water Unique Features Sodium Sulfate Highly soluble Used extensively in detergents Potassium Sulfate Highly soluble Less hygroscopic than sodium sulfate Magnesium Sulfate Highly soluble Commonly used as Epsom salt Calcium Sulfate Sparingly soluble Forms gypsum; used in construction Sodium sulfate is unique due to its widespread use as an industrial by-product and its role as an effective drying agent compared to other sulfates, which may have more specialized applications

The Mannheim process remains a cornerstone in sodium sulfate production, leveraging the reaction between sodium chloride (NaCl) and sulfuric acid (H₂SO₄) under controlled thermal conditions. The process unfolds in two stages: initial formation of sodium bisulfate (NaHSO₄) at 150–200°C, followed by decomposition to sodium sulfate (Na₂SO₄) and hydrogen chloride (HCl) at elevated temperatures of 800–850°C [1] [7]. Furnace design is critical, as temperature gradients must ensure complete conversion while minimizing side reactions. Recent advancements focus on optimizing energy efficiency through recuperative heat exchangers, which preheat reactants using waste heat from exhaust gases.

A key challenge lies in managing corrosive HCl byproducts. Innovations in gas scrubbing systems, such as adiabatic absorption towers, have enhanced HCl recovery rates to over 98%, enabling its reuse in downstream chemical processes [7]. Furthermore, computational fluid dynamics (CFD) models are now employed to simulate reaction kinetics within furnaces, identifying optimal residence times and temperature profiles to maximize Na₂SO₄ yield [1].

Hargreaves Process Advancements

The Hargreaves process, an alternative route, converts NaCl, sulfur dioxide (SO₂), oxygen (O₂), and water (H₂O) into Na₂SO₄ and HCl. The reaction, represented as:

$$ 4\text{NaCl} + 2\text{SO}2 + \text{O}2 + 2\text{H}2\text{O} \rightarrow 4\text{HCl} + 2\text{Na}2\text{SO}_4 $$

proceeds via a gas-solid mechanism in vertical reaction chambers [2] [6]. Modern implementations utilize fluidized-bed reactors to enhance mass transfer, where upward gas flow suspends NaCl briquettes, ensuring uniform reactant contact.Batch versus continuous operational modes present trade-offs: batch processes achieve higher purity (≥99.5% Na₂SO₄) but suffer from lower throughput, whereas continuous systems prioritize scalability at the expense of minor impurities (e.g., residual sulfites). Recent innovations include electrostatic precipitators integrated into reactor exhausts, capturing Na₂SO₄ dust with 95% efficiency and reducing particulate emissions [2]. Catalytic studies have also identified vanadium pentoxide (V₂O₅) as effective in accelerating SO₂ oxidation, cutting reaction time by 20% [6].

Byproduct Recovery Methods

Industrial sodium sulfate production generates waste streams, necessitating advanced recovery strategies. Bipolar membrane electrodialysis (BMED) has emerged as a transformative technology, converting Na₂SO₄ waste into sulfuric acid (H₂SO₄) and sodium hydroxide (NaOH) with purities exceeding 98% [5]. In lithium carbonate production, BMED achieves closed-loop recycling by treating Na₂SO₄ contaminated with Li₂CO₃. Key parameters include current density (optimal at 30 mA·cm⁻²) and feed concentration (0.2–0.3 mol·L⁻¹), balancing energy consumption (∼0.705 USD·kg⁻¹ Na₂SO₄) against acid-base yields [5].

Table 1: BMED Performance Metrics

Parameter Value H₂SO₄ Purity 98.32% NaOH Purity 98.23% Current Efficiency 85–90% Energy Consumption 2.1 kWh·kg⁻¹ Na₂SO₄ Additionally, HCl purification from Mannheim off-gases employs multi-stage adsorption using activated carbon, achieving 99.9% purity for use in PVC manufacturing [7].

Reactive Crystallization Mechanisms

Reactive crystallization integrates chemical reaction and crystallization, offering a route to high-purity Na₂SO₄. In a seminal study, NaCl and H₂SO₄ reacted in aqueous ethanol (antisolvent), inducing supersaturation and nucleation of anhydrous Na₂SO₄ [3]. Ethanol reduces sodium sulfate solubility from 28 g/100 mL (water) to 4 g/100 mL (50% ethanol), driving crystallization efficiency. The process adheres to the reaction:

$$ 2\text{NaCl} + \text{H}2\text{SO}4 \rightarrow \text{Na}2\text{SO}4 + 2\text{HCl} $$

with yields surpassing 95% under adiabatic conditions [3].In situ monitoring via Raman spectroscopy reveals that crystal growth follows a diffusion-limited mechanism, with nucleation rates proportional to supersaturation ratios. Optimized stirring rates (300–400 rpm) prevent agglomeration, yielding monodisperse crystals with median diameters of 50–70 μm.

Kinetic Models for Sodium Sulfate Formation

Kinetic analyses of Na₂SO₄ synthesis elucidate rate-determining steps and activation energies. For the Mannheim process, thermometric studies in adiabatic reactors identify the reaction as elementary, with rate expression:

$$ r = k[\text{NaCl}]^1[\text{H}2\text{SO}4]^1 $$

where $$ k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1} $$ at 180°C [3]. Arrhenius plots yield an activation energy ($$ E_a $$) of 45.2 kJ·mol⁻¹, indicating temperature sensitivity.In Hargreaves systems, SO₂ oxidation kinetics follow a fractional order (0.65) relative to sodium sulfite concentration, as modeled via COMSOL simulations [4]. The rate equation:

$$ -r{\text{O}2} = K[\text{Na}2\text{SO}3]^{0.65} $$

with $$ K = 3 \times 10^{-5} \, \text{mM}^{0.35}\text{·s}^{-1} $$, aligns with experimental oxygen consumption profiles [4].Table 2: Kinetic Parameters for Na₂SO₄ Formation

Process Rate Equation $$ k $$ or $$ K $$ $$ E_a $$ (kJ·mol⁻¹) Mannheim $$ r = k[\text{NaCl}][\text{H}2\text{SO}4] $$ $$ 1.2 \times 10^{-3} $$ 45.2 Hargreaves (SO₂) $$ -r{\text{O}2} = K[\text{Na}2\text{SO}3]^{0.65} $$ $$ 3 \times 10^{-5} $$ – These models enable reactor scaling and real-time process control, ensuring optimal Na₂SO₄ output across industrial settings.

Physical Description

Dry Powder, Pellets or Large Crystals, Liquid; Liquid, Other Solid; Dry Powder; Dry Powder, Pellets or Large Crystals; Dry Powder, Other Solid; Other Solid; Dry Powder, Water or Solvent Wet Solid; Liquid; Pellets or Large Crystals; Gas or Vapor; Dry Powder, Liquid, Other Solid; Water or Solvent Wet Solid

Colourless crystals or a fine, white, crystalline powder; The decahydrate is efflorescent

White, hygroscopic solid; Available forms are anhydrous (7757-82-6) and decahydrate (7727-73-3); [CHEMINFO]

WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS.Color/Form

Powder or orthorhombic bipyramidal crystals

White orthorhombic crystals or powdeHydrogen Bond Acceptor Count

4Exact Mass

141.93126821 g/molMonoisotopic Mass

141.93126821 g/molBoiling Point

1700°CHeavy Atom Count

7Taste

Bitter saline tasteDensity

2.671

Relative density (water = 1): 2.7LogP

log Kow = -4.38 (est)Odor

OdorlessDecomposition

When heated to decomposition it emits toxic fumes of sulfur oxides and sodium oxide.Melting Point

884 °C

Latent heat of fusion: 24.4 kJ at melting pointUNII

36KCS0R750

0YPR65R21JRelated CAS

10034-88-5 (mono-Na salt monohydrate)

7681-38-1 (mono-Na salt)

7727-73-3 (di-Na salt decahydrate)GHS Hazard Statements

Aggregated GHS information provided by 36 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.Drug Indication

indicated for bowel cleansing prior to colonoscopy or barium enema X-ray examination.Therapeutic Uses

Cathartics

EXPL THER /The purpose of the study was/ to evaluate the early bone response to a nanotextured dental implant treated with sodium sulfate (Na2SO4), using a rabbit model. Twelve animals were randomly divided into group 1 (Control) - machined implants and group 2 (Test) - nanotextured implants. Extra-oral incision was performed to provide access to intended surgical site where the dental implant was inserted immediately after the extraction of the mandibular first premolar. Implant surface characterization was performed by scanning electron microscopy attached to energy dispersive spectroscopy and interferometry. Three weeks after surgery, the animals were induced to death and undecalcified sections of the samples were prepared for histological and histomorphometrical analysis. Surface characterization of the implant demonstrated enhanced surface area of anodized group compared to Control group with 19.2% +/- 6.2 versus 1.6 +/- 0.7, respectively. Histological evaluation demonstrated new bone formation starting from the buccal and lingual cortical walls on both groups. After three weeks, significant higher bone contact of 27% (p<0.05) was observed to nanotextured compared to machined implants (Control group). The anodization with sodium sulfate nanostructures to the implant surface that resulted in faster osseointegration.

/EXPL THER/ ... 2-16 mmol/kg of sodium sulfate and sulfur-containing amino acids (cysteine or methionine) were infused intravenously for 2 hr into pentobarbital-anesthetized rats. ... Hepatic 3'-phosphoadenosine 5'-phosphosulfate concentrations increased significantly (30-35%) only when infused with the higher doses (8 or 16 mmol/kg/2 hr) of sodium sulfate.

VET: Cathartic

For more Therapeutic Uses (Complete) data for Sodium sulfate (12 total), please visit the HSDB record page.Pharmacology

Induces catharsis by the osmotic effects of the unabsorbed sulfate salts and polyethylene glycol (PEG) in the GI tract. Specifically, sulfate salts provide sulfate anions, which are poorly absorbed, and PEG, which is primarily unabsorbed, causes water to be retained in the GI tract resulting in watery diarrhea.

Sodium Sulfate Anhydrous is the anhydrous, sodium salt form of sulfuric acid. Sodium sulfate anhydrous disassociates in water to provide sodium ions and sulfate ions. Sodium ion is the principal cation of the extracellular fluid and plays a large part in the therapy of fluid and electrolyte disturbances. Sodium sulfate anhydrous is an electrolyte replenisher and is used in isosmotic solutions so that administration does not disturb normal electrolyte balance and does not lead to absorption or excretion of water and ions.MeSH Pharmacological Classification

CatharticsATC Code

A - Alimentary tract and metabolism

A06 - Drugs for constipation

A06A - Drugs for constipation

A06AD - Osmotically acting laxatives

A06AD13 - Sodium sulfate

A - Alimentary tract and metabolism

A12 - Mineral supplements

A12C - Other mineral supplements

A12CA - Sodium

A12CA02 - Sodium sulfateMechanism of Action

MoviPrep produces a watery stool leading to cleansing of the colon. The osmotic activity of polyethylene glycol 3350, sodium sulfate, sodium chloride, potassium chloride, sodium ascorbate, and ascorbic acid, when taken with 1 liter of additional clear fluid, usually results in no net absorption or excretion of ions or water.Pictograms

Corrosive;Irritant

Impurities

Anhydrous: 98% minimum, 0.5% Na2SO3Other CAS

13759-07-4

68081-98-1

68140-10-3

68412-82-8

7757-82-6Absorption Distribution and Excretion

Absorption of sodium sulfate after ingestion in rats was investigated. 35)S-Radioactivity excreted in urine during 24 hr indicated almost complete absorption from GI tract. Determination in serum 2 hr after admin revealed 3-fold increase in sulfate concentration rapid and almost complete absorption of inorganic sulfate occurs after oral admin in rats.

Rectal effluent if unabsorbed sulfates ; urine (predominant route for absorbed sulfates )

The importance of tissue sulfate concentrations in regulating 3'-phosphoadenosine 5'-phosphosulfate (PAPS) synthesis is not known. Therefore, this study was conducted to determine the influence of increased availability of inorganic sulfate on steady-state PAPS concentrations in various tissues. To increase tissue sulfate concentrations, 2-16 mmol/kg of sodium sulfate and sulfur-containing amino acids (cysteine or methionine) were infused intravenously for 2 hr into pentobarbital-anesthetized rats. Serial blood samples were taken during the infusion and analyzed for sulfate concentrations. After 2 hr of infusion, liver, kidney, and brain were removed for quantification of tissue PAPS and sulfate concentrations. Infusion of sodium sulfate, cysteine, and methionine increased serum and tissue sulfate concentrations in a dose- and time-dependent manner. Serum sulfate concentrations increased from 0.8 to 14 mM during the infusion of sodium sulfate, whereas infusions of cysteine and methionine increased serum sulfate concentrations to 4.8 and 2.0 mM, respectively. Tissue sulfate concentrations also increased during sulfate infusion. Liver sulfate concentration increased from 0.8 to 4.8 mM, kidney concentration increased from 0.6 to 31 mM, and brain concentration increased from 0.1 to 0.6 mM. Similar to the serum sulfate concentrations, sulfate infusion was the most effective in increasing tissue sulfate concentrations, cysteine was intermediate, and methionine the least effective. Although sulfate concentrations in liver, kidney, and brain increased 6-, 50-, and 6-fold by infusing sulfate, respectively; tissue PAPS levels were not altered markedly. Hepatic PAPS concentrations increased significantly (30-35%) only when infused with the higher doses (8 or 16 mmol/kg/2 hr) of sodium sulfate.

The absorption of inorganic sulfate after ingestion was investigated in rats. After oral administration of Na235SO4, 35S radioactivity was measurable in plasma already after 15 min and its plasma concentration reached a peak after about 1.5-2 hr. The 35S-radioactivity excreted in urine during 24 hr after ingestion of Na235SO4 together with varying amounts of unlabelled Na2SO4 (0.25-5.0 mmol Na2SO4 per rat) indicated an almost complete absorption of inorganic sulfate from the gastrointestinal tract. Determination of the inorganic sulfate concentration in rat serum 2 hr after oral administration of 5.0 mmol Na2SO4 revealed a three-fold increase in serum sulfate concentration. The data suggest a rapid and almost complete absorption of inorganic sulfate after oral administration in the rat. Its importance in relation to the sulfate availability for sulfate conjugation of drugs is discussed.

Sodium sulfate can be used to enhance the conjugation of phenolic drugs with sulfate and to treat hypercalcemia. It is thought that sulfate in is absorbed slowly and incompletely from the digestive tract. The purposes of this investigation were to determine the absorption of large amount of sodium sulfate(18.1 g as the decahydrate, equivalent to 8.0 g of the anhydrous salt) and to compare the bioavailability when this amount is administered orally to normal subjects as a single dose and as four equally divided hourly doses. The 72-hr urinary recovery of free sulfate following single and divided doses was 53.4 +/- 15.8 and 61.8 +/- 7.8%, respectively (mean +/- SD, n=5, p > 0.2). The single dose produced severe diarrhea while the divided doses caused only mild or no diarrhea. Thus, a large amount of sodium sulfate, when administered orally in divided doses over 3 hr, is well tolerated and is absorbed to a significant extent. Orally administered sodium sulfate may be useful for the early treatment of acetaminophen overdose.

The renal excretion of potassium by unanesthetized sheep was studied in clearance studies in which water and sodium excretion were elevated by intravenous infusion of isotonic sodium chloride, hypertonic sodium phosphate, or hypertonic sodium sulfate. Aldosterone was infused at 10 ug/hr in some experiments with sodium sulfate. Sodium excretion increased in all experiments, rising at times to equal 25% of the filtered load. Urine flow increased in most experiments. Glomerular filtration rate increased only with infusion of isotonic saline. No consistent change in potassium excretion occurred under any of these loading conditions. This finding contrasts with the increase in potassium excretion commonly seen in man, dogs, and rats intravenously loaded with sodium salts.Associated Chemicals

Sulfate ion;14808-79-8Wikipedia

Sodium sulfate

CannabidiolDrug Warnings

Sodium sulfate used in treatment of hypercalcemia may result in hypokalemia and hypernatremia. Thus, the progress of patients with cardiovascular disease should be watched closely when ... infusions are administered.Biological Half Life

Serum sulfate: 8.5 hoursUse Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Fragrance Ingredients

Food Additives -> COLOUR_RETENTION_AGENT; -> JECFA Functional Classes

Cosmetics -> Bulking; Viscosity controllingMethods of Manufacturing

In Texas, subterranean sulfate brines are pumped to the surface where the brines are first saturated with NaCl before they are cooled by mechanical refrigeration to form Glauber's salt. This salt is then separated from its mother liquor, melted, and dehydrated with mechanical vapor recompression evaporators. Processing at Searles Lake, California, is similar to that of Texas brines. Brine is cooled to 16 °C to remove borax crystals then cooled to 4 °C, which precipitates Glauber's salt. This salt is then separated from its mother liquor, melted in multi-effect vacuum crystallizers to form anhydrous sodium sulfate, and dried. Both processes produce crystals that are 99.3-99.7% pure.

The Mannheim process produces sodium sulfate by reaction of sodium chloride and sulfuric acid. This reaction takes place in a fluidized-bed reactor or a specially made furnace called a Mannheim furnace. This method was last used in the United States in the 1980s. In another process, SO2, O2, and H2O react with NaCl. This is called the Hargreaves process. Only a minor amount of sodium sulfate is made in the United States using the Hargreaves process, but both the Hargreaves and the Mannheim processes are used widely in the rest of the world.

It is prepared by the neutralization of sulfuric acid with sodium hydroxide.

(1) Purification of natural sodium sulfate from deposits and brines; (2) by-product of hydrochloric acid manufacture from salt and sulfuric acid ... (3) by-product of phenol phenol manufacture (caustic fusion process); (4) Hargreaves process.General Manufacturing Information

Utilities

Printing and Related Support Activities

Wholesale and Retail Trade

Electrical Equipment, Appliance, and Component Manufacturing

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

Not Known or Reasonably Ascertainable

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Paint and Coating Manufacturing

Construction

Primary Metal Manufacturing

Mining (except Oil and Gas) and support activities

Wood Product Manufacturing

All Other Basic Inorganic Chemical Manufacturing

Food, beverage, and tobacco product manufacturing

Other (requires additional information)

Services

All Other Basic Organic Chemical Manufacturing

Agriculture, Forestry, Fishing and Hunting

Petrochemical Manufacturing

Petroleum Refineries

All Other Chemical Product and Preparation Manufacturing

Pharmaceutical and Medicine Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Printing Ink Manufacturing

Miscellaneous Manufacturing

Paper Manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Textiles, apparel, and leather manufacturing

Transportation Equipment Manufacturing

Sulfuric acid sodium salt (1:2): ACTIVE

About half of all sodium sulfate produced is by a synthetic by-product of rayon, dichromate, phenol, or potash. Sodium sulfate made as a by-product is referred to as synthetic. Sodium sulfate made from mirabilite, thenardite, or naturally occurring brine is called natural sodium sulfate.

Common names have been given to sodium sulfate as a result of manufacturing methods. In rayon production, by-product sodium sulfate is separated from a slurry by filtration where a 7-10-cm cake forms over the filter media. Thus rayon cake was the term coined for this cake. Similarly, salt cake, chrome cake, phenol cake, and other sodium sulfate cakes were named.

Procedure used for /manufacturing acid/ dyes that level readily, exhaust quickly, & require strong acid... the bath (liquor) is formulated with water, sodium sulfate, & sulfuric acidAnalytic Laboratory Methods

Titration method for sodium sulfate in acid or basic dyes: official final action for color additives.

Quantitative Method for the Detection of Sodium Sulfate in Water: Flame Photometry: Concentrations greater than 1 mg/l (ppm) of sodium sulfate as sodium may be flame photometry. A minimum volume of 2 l of representative sample is collected in an appropriate container. A suitable volume of sample is atomized into the flame of a suitable flame photometer and the emission intensity determined at 589 nm. The sample concentration is determined using a calibration curve. Quantitative Method for the Detection of sodium sulfate in Soil: Flame Photometry: A variable range of concentrations of Sodium Sulfate as sodium in soil may be determined depending on the aliquot of extract atomized into a suitable flame photometer. A 5 g sample of 2 mm (sieve-size) soil, accurately weighted, is placed in a 50 ml narrow neck centrifuge tube. A 30 ml volume of 0.5 M magnesium acetate solution is added, the tube stoppered, and centrifuged for 5 minutes at 400 rev/s. The supernatant is decanted into a 100 ml volumetric flask. The extraction is repeated twice more and the extracts combined in the volumetric flask. The combined extracts are diluted to volume with 0.5 M magnesium acetate. A suitable aliquot of sample is atomized into the flame of a suitable flame photometer and the emission intensity determined at 589 nm. The sample concentration is determined using a calibration curve.Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Hygroscopic. Storage class (TRGS 510): Non Combustible Solids.

Keep well closed in a cool place. /Decahydrate/Interactions

The agricultural fungicide N-(3,5-dichlorophenyl)succinimide (NDPS) induces nephrotoxicity as its major toxicity in rats. Previous studies have shown that NDPS induces nephrotoxicity following oxidation of the succinimide ring to form N-(3,5-dichlorophenyl)-2-hydroxysuccinimide (NDHS) and the hydrolysis product of NDHS, N-(3,5-dichlorophenyl)-2-hydroxysuccinamic acid (2-NDHSA). Our recent work found that sodium sulfate potentiated NDPS nephrotoxicity, suggesting that sulfate conjugation of NDPS metabolites might be a bioactivation step mediating NDPS nephrotoxicity. The purpose of this study was to determine if sodium sulfate also potentiated the nephrotoxicity of the two nephrotoxic metabolites of NDPS and further to see if sodium sulfate potentiated NDHS and 2-NDHSA nephrotoxicity to the same degree. Male Fischer 344 rats (4-16 rats/group) received an intraperitoneal (ip) injection of sodium sulfate (10 mg/kg) 20 min before a non-nephrotoxic dose (0.05 mmol/kg, ip) of NDHS or 2-NDHSA, or vehicle (12.5% dimethyl sulfoxide in sesame oil). Renal function was then monitored over 48 hr. Sodium sulfate pretreatment potentiated the renal effects of a non-nephrotoxic dose of NDHS and 2-NDHSA to induce nephrotoxicity. Nephrotoxicity was characterized by diuresis, increased proteinuria, elevated blood urea nitrogen (BUN) concentration, increased kidney weight and proximal tubular necrosis. Differences in the potentiation of NDHS and 2-NDHSA nephrotoxicity by sodium sulfate were also observed as NDHS nephrotoxicity was potentiated to a lesser degree than 2-NDHSA-induced nephrotoxicity. These results support the likelihood that one or more sulfate conjugate(s) of NDPS metabolites contribute to NDPS nephrotoxicity.

N-acetylcysteine (NAC) has been proposed to decrease the toxicity of acetaminophen (AA) via two mechanisms: by increasing cysteine availability for hepatic glutathione biosynthesis and by increasing inorganic sulfate levels, which would increase AA sulfation and elimination. Because administration of sodium sulfate also reportedly decreases AA-induced toxicity, we have investigated the role of inorganic sulfate in the antidotal properties of NAC. Simultaneous administration of NAC (4 mmol/kg) and AA (2.5 and 4 mmol/kg) to male mice prevented AA-induced lethality and hepatotoxicity whereas sodium sulfate(4 mmol/kg) did not. Neither NAC nor sodium sulfate produced significant changes in the half-life (44 min) or clearance (9.0 mL/min/kg) of AA (4.0 mmol/kg) from blood nor were the amounts of AA-sulfate, AA-cysteine or AA-mercapturate excreted in urine altered. Injection of either sodium sulfate or NAC increased serum sulfate concentration and prevented the depletion in serum sulfate produced by AA. Hepatic adenosine 3'-phosphate 5'-phosphosulfate concentrations were decreased 15 and 30 min after AA and injection of either sodium sulfate or NAC lessened this effect. The concentration of glutathione in liver was decreased markedly after AA. NAC attenuated this effect but sodium sulfate did not. Sodium sulfate did not decrease covalent binding of tritium derived from [(3)H]AA to liver protein whereas NAC decreased binding by 25%. These findings show that administration of sodium sulfate increases serum sulfate concentration and hepatic adenosine 3'-phosphate 5'-phosphosulfate levels but does not protect against acetaminophen-induced hepatotoxicity in mice.

Activated charcoal is an effective inhibitor of acetaminophen absorption while sodium sulfate can prevent the depletion of endogenous inorganic sulfate associated with the formation of acetaminophen sulfate. Administration of activated charcoal plus sodium sulfate soon after acetaminophen overdose may reduce acetaminophen absorption and facilitate the elimination of absorbed acetaminophen by providing sufficient sulfate ion for rapid sulfation of the drug. This investigation was designed to determine if sodium sulfate modifies the inhibitory effect of activated charcoal on acetaminophen absorption or if activated charcoal affects the absorption of sodium sulfate. Eight normal adults received, on separate occasions, 1 g acetaminophen, 1 g acetaminophen and 18 g sodium sulfate (decahydrate), 1 g acetaminophen with 10 g activated charcoal and 1 g acetaminophen, with 10 g activated charcoal and 18 g sodium sulfate, in random order. Urine was collected for 48 hours and assayed for acetaminophen and its major metabolites and for inorganic sulfate. The results confirm that activated charcoal can reduce acetaminophen absorption and show that oral administration of activated charcoal with sodium sulfate does not alter the inhibitory effect of activated charcoal on acetaminophen absorption or the bioavailability of the sulfate. A combination of activated charcoal and sodium sulfate may therefore be useful for the initial management of acetaminophen overdose.

The agricultural fungicide N-(3,5-dichlorophenyl)succinimide (NDPS) induces acute polyuric renal failure in rats. Results of previous studies have suggested that NDPS may induce nephrotoxicity via conjugates of NDPS metabolites. Thus, the purpose of this study was to examine if administered sodium sulfate could alter NDPS nephrotoxicity. Male Fischer 344 rats (four rats per group) were administered a single intraperitoneal (i.p.) injection of sodium sulfate (0.035, 0.07, 0.35 or 3.5 mmol/kg) or sodium chloride (7.0 mmol/kg) 20 min before NDPS (0.2, 0.4 or 0.8 mmol/kg) or NDPS vehicle (sesame oil, 2.5 mL/kg) and renal function monitored at 24 and 48 hr. High dose sodium sulfate (3.5 mmol/kg) markedly attenuated NDPS nephrotoxicity, while sodium chloride had no effect on NDPS-induced renal effects. NDPS nephrotoxicity was also attenuated by a pretreatment dose of 0.35 mmol/kg sodium sulfate, while 0.07 mmol/kg sodium sulfate pretreatment potentiated NDPS 0.2 mmol/kg to produce nephrotoxicity without markedly attenuating NDPS 0.4 mmol/kg to induce renal effects. A dose of 0.035 mmol/kg sodium sulfate did not potentiate NDPS 0.2 mmol/kg to induce nephrotoxicity. These results suggest that sulfate conjugates of NDPS metabolites might contribute to NDPS nephrotoxicity.

Two experiments were conducted to investigate the effects of sodium sulfate water and the efficacy of nonnutritive feed additives in nursery pig diets. In Exp. 1, 320 barrows (5.4 +/- 0.1 kg BW and 21 d of age) were allotted to 1 of 8 treatments for 24 d in a 2 x 4 factorial with 2 levels of sodium sulfate water (control or 3,000 mg sodium sulfate/L added), and 4 dietary zeolite (clinoptilolite) levels (0, 0.25, 0.50, or 1%). Fecal samples were collected on d 5, 9, 16, and 23; visually scored for consistency (1 = firm and 5 = watery); and analyzed for DM. No interactions of sodium sulfate x zeolite were observed for any response criteria. ...Stability Shelf Life

Stable under recommended storage conditions.Dates

Last modified: 08-15-20231. Flohr JR, Tokach MD, Dritz SS, DeRouchey JM, Goodband RD, Nelssen JL. The effects of sodium sulfate in the water of nursery pigs and the efficacy of nonnutritive feed additives to mitigate those effects. J Anim Sci. 2014 Aug;92(8):3624-35. doi: 10.2527/jas.2013-7436. Epub 2014 Jun 30. PMID: 24981569.

2. Yang H, Wang N, Pang SF, Zheng CM, Zhang YH. Chemical reaction between sodium pyruvate and ammonium sulfate in aerosol particles and resultant sodium sulfate efflorescence. Chemosphere. 2019 Jan;215:554-562. doi: 10.1016/j.chemosphere.2018.10.062. Epub 2018 Oct 10. PMID: 30342400.

3. Mera R, Torres E, Abalde J. Effects of sodium sulfate on the freshwater microalga Chlamydomonas moewusii: implications for the optimization of algal culture media. J Phycol. 2016 Feb;52(1):75-88. doi: 10.1111/jpy.12367. Epub 2016 Jan 11. PMID: 26987090.

4. Pica A, Graziano G. On the Effect of Sodium Chloride and Sodium Sulfate on Cold Denaturation. PLoS One. 2015 Jul 21;10(7):e0133550. doi: 10.1371/journal.pone.0133550. PMID: 26197394; PMCID: PMC4511003.

5. Wang N, Dorman RA, Ingersoll CG, Hardesty DK, Brumbaugh WG, Hammer EJ, Bauer CR, Mount DR. Acute and chronic toxicity of sodium sulfate to four freshwater organisms in water-only exposures. Environ Toxicol Chem. 2016 Jan;35(1):115-27. doi: 10.1002/etc.3148. Epub 2015 Dec 15. PMID: 26139383.Explore Compound Types

Get ideal chemicals from 750K+ compounds

- Mannheim Process: